molecular formula C28H50O10 B1207503 3-O-alpha-mycarosylerythronolide B

3-O-alpha-mycarosylerythronolide B

Cat. No. B1207503
M. Wt: 546.7 g/mol
InChI Key: WWWXDCNRNMZGEN-UPOWUTDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-alpha-mycarosylerythronolide B is an erythronolide.

Scientific Research Applications

1. Intermediate in Erythromycin Biogenesis

3-O-alpha-mycarosylerythronolide B plays a significant role in the biogenesis of erythromycin. It is transformed into various compounds like 3-O-mycarosyl-(8S)-8-fluoroerythronolide B through fluorination processes, indicating its importance in creating derivatives of erythromycin, a widely used antibiotic (Toscano & Seghetti, 1983).

2. Gene Cloning and Antibiotic Production

Research has shown the successful cloning of genes governing the formation of 3-O-alpha-mycarosylerythronolide B in Saccharopolyspora erythraea. This work is critical for understanding the genetic pathways that enable the production of erythromycin and its derivatives, offering insights into antibiotic synthesis (Vara et al., 1989).

properties

Product Name

3-O-alpha-mycarosylerythronolide B

Molecular Formula

C28H50O10

Molecular Weight

546.7 g/mol

IUPAC Name

(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-ethyl-6,7,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C28H50O10/c1-10-19-14(3)22(30)15(4)21(29)13(2)11-27(8,34)24(31)16(5)23(17(6)26(33)37-19)38-20-12-28(9,35)25(32)18(7)36-20/h13-20,22-25,30-32,34-35H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,22+,23+,24-,25+,27-,28-/m1/s1

InChI Key

WWWXDCNRNMZGEN-UPOWUTDQSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)O)(C)O)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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